2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

COX-2 inhibition Inflammation Selectivity index

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine (CAS 847998-63-4) is a crucial fragment-like hit (MW 191.23) for SAR expansion programs. It uniquely combines a saturated tetrahydroquinoxaline and guanidine pharmacophore, a chemotype distinct from classical COX-2 inhibitors or P2X1 antagonists. Its multi-target profile (COX-2 IC50=630nM, sigma-2 Ki=90nM) makes it an invaluable, non-drop-in replacement for standard building blocks in screening cascades. Purchase for target-specific screening and chemical probe development to explore this unique chemical space.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B12521908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCC2=NC(=CN=C2C1)N=C(N)N
InChIInChI=1S/C9H13N5/c10-9(11)14-8-5-12-6-3-1-2-4-7(6)13-8/h5H,1-4H2,(H4,10,11,13,14)
InChIKeyIJKMBMJUQLLNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine — Compound Identity, Physicochemical Profile, and Research-Grade Procurement Context


2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine (CAS 847998-63-4; molecular formula C₉H₁₃N₅; molecular weight 191.23 g/mol) is a synthetic small molecule that combines a saturated 5,6,7,8-tetrahydroquinoxaline bicyclic core with a guanidine moiety at the C-2 position . The compound is catalogued in the ChEMBL database (CHEMBL232615) [1] and has been profiled in BindingDB (BDBM50371115) [2] for enzyme inhibition activity. It belongs to the quinoxalinylguanidine class, a chemotype originally investigated for antihypertensive applications via α-adrenoceptor modulation, as described in foundational medicinal chemistry literature [3]. The compound is commercially available from multiple specialty chemical suppliers for non-human research use, typically at purities ≥95% .

Why 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine Cannot Be Interchanged with Generic Quinoxaline or Guanidine Analogs


The 5,6,7,8-tetrahydroquinoxalin-2-ylguanidine scaffold occupies a unique chemical space at the intersection of saturated bicyclic heterocycles and basic guanidine pharmacophores. Simple substitution with an aromatic quinoxaline-2-ylguanidine, a phenylguanidine, or a tetrahydroquinoxaline lacking the guanidine group results in fundamentally different molecular recognition profiles at each of the primary biological targets profiled to date — COX-2, P2X1-purinoceptors, α-adrenoceptors, and sigma-2 receptors [1]. Published structure–activity relationship (SAR) studies on quinoxalinylguanidines explicitly demonstrate that both the saturation state of the quinoxaline ring and the presence of the free guanidine moiety are required for the observed multi-target interaction pattern; removal or modification of either element ablates or drastically alters the activity profile [2]. Consequently, procurement decisions for target-specific screening campaigns, SAR expansion programs, or chemical probe development cannot treat this compound as a drop-in replacement for other commercially available quinoxaline or guanidine building blocks.

Quantitative Differentiation Evidence for 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine vs. Closest Analogs


COX-2 vs. COX-1 Selectivity Profile: Approximately 7.5-Fold Selectivity Window for 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine inhibits human COX-2 with an IC₅₀ of 630 nM and human COX-1 with an IC₅₀ of 4,700 nM in enzyme inhibition assays, providing an approximate 7.5-fold selectivity for COX-2 over COX-1 [1]. By comparison, the reference selective COX-2 inhibitor celecoxib achieves an IC₅₀ of 0.54 μM (540 nM) for COX-2 with a selectivity index of 21.15 [2]. This compound therefore occupies an intermediate selectivity space — more COX-2-selective than non-selective NSAIDs (which typically show COX-1/COX-2 ratios near unity) but substantially less selective than the celecoxib benchmark.

COX-2 inhibition Inflammation Selectivity index

P2X1-Purinoceptor Antagonism: Guanidine-Substituted Derivative vs. 2-Phenyl-5,6,7,8-tetrahydroquinoxaline Scaffold Baseline

The 5,6,7,8-tetrahydroquinoxaline scaffold is a validated pharmacophore for P2X1-purinoceptor antagonism. The most potent 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivative reported (compound 31: 2-hydroxy, 4-fluoro) achieved an IC₅₀ of 14 μM in electrically stimulated rat vas deferens preparations [1]. The parent unsubstituted 2-phenyl-5,6,7,8-tetrahydroquinoxaline exhibited an IC₅₀ of approximately 134 μM in the same assay system . The 2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine replaces the 2-phenyl substituent with a guanidine group, a modification that introduces a strongly basic, hydrogen-bond-donating moiety at the position known to critically modulate P2X1 antagonist potency. No direct P2X1 IC₅₀ data have yet been published for the guanidine-substituted compound; however, the SAR framework established by Mathiew et al. provides a quantitative structure–activity baseline against which the guanidine analog can be assessed.

P2X1 antagonist Male contraception Smooth muscle

COX-2 Potency Positioning Among Quinoxaline-Derived COX-2 Inhibitors: 630 nM vs. Quinoxaline Benchmark Range

Across quinoxaline-based COX-2 inhibitor chemotypes, reported IC₅₀ values span approximately three orders of magnitude. At the high-potency end, di-substituted quinoxaline derivatives incorporating sulfonamide pharmacophores have achieved COX-2 IC₅₀ values as low as 0.46–0.62 μM (460–620 nM) with selectivity indexes exceeding 60 [1]. At the moderate-potency end, 3-phenylquinoxalin-2(1H)-one derivatives (PQ3a) exhibit COX-2 IC₅₀ of 10.24 μM with SI = 3.09 [2]. The target compound's COX-2 IC₅₀ of 630 nM (0.63 μM) places it at the potent boundary of this distribution, comparable to the optimized sulfonamide-bearing quinoxalines, yet achieved with a structurally minimalist tetrahydroquinoxaline-guanidine architecture lacking the classical sulfonamide COX-2 pharmacophore. This is a notable structural divergence from established quinoxaline COX-2 inhibitor design principles.

Quinoxaline SAR COX-2 inhibitor Drug discovery scaffold

α-Adrenoceptor Antagonist Activity: In Vitro and In Vivo Confirmation for the Quinoxalinylguanidine Class

The founding study of the quinoxalinylguanidine class by Chapleo, Doxey, and Myers (1982) demonstrated that unsubstituted quinoxalinylguanidines — including the 2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine scaffold — display weak α-adrenoceptor antagonist properties in vitro. This activity was confirmed in vivo in the pithed rat model, establishing translation from molecular target engagement to a cardiovascular pharmacodynamic endpoint [1]. In contrast, phthalazinylguanidine analogs from the same series showed divergent activity profiles. The study did not report exact IC₅₀ or pA₂ values for each individual compound, but the qualitative demonstration of class-level α-adrenoceptor antagonism with in vivo confirmation provides a validated biological annotation that structurally similar but non-guanidine tetrahydroquinoxalines (e.g., 2-phenyl-5,6,7,8-tetrahydroquinoxaline, which is a P2X1 antagonist but not characterized at adrenoceptors) do not share.

Alpha-adrenoceptor Antihypertensive Blood pressure

Off-Target Selectivity Screening: COX-1, Xanthine Oxidase, and Sigma-2 Receptor Binding Data

BindingDB-curated ChEMBL data provide a preliminary selectivity profile for 2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine across four human targets: COX-2 (IC₅₀ = 630 nM), COX-1 (IC₅₀ = 4,700 nM), xanthine dehydrogenase/oxidase (IC₅₀ = 21,000 nM), and dehydrogenase/reductase SDR family member 9 (data incomplete) [1]. An independent BindingDB entry (BDBM50370759; CHEMBL4176080) reports a Ki of 90 nM for displacement of [³H]-ditolylguanidine from the sigma-2 receptor in rat PC12 cells, indicating nanomolar affinity at this CNS-relevant target [2]. While direct comparator data for other guanidine-bearing heterocycles at sigma-2 are not available in the same assay format, the 90 nM Ki represents a distinct molecular recognition property not predicted from the COX or P2X1 activity profiles alone. This multi-target annotation — sub-micromolar COX-2 inhibition combined with nanomolar sigma-2 affinity — is not documented for the 2-phenyl-tetrahydroquinoxaline or simple guanidine analog series.

Selectivity profiling Off-target screening Polypharmacology

Structural Differentiation: Saturated 5,6,7,8-Tetrahydroquinoxaline Core vs. Aromatic Quinoxaline Analogs

The 5,6,7,8-tetrahydroquinoxaline core differs fundamentally from the fully aromatic quinoxaline scaffold by introducing sp³ hybridization at the fused cyclohexane ring, which alters molecular shape, conformational flexibility, and electronic distribution . This saturation has two practical consequences for procurement: (1) the compound occupies a distinct region of chemical space compared to aromatic quinoxaline-2-ylguanidines, which may be critical for fragment-based screening or scaffold-hopping campaigns; and (2) the increased fraction of sp³ carbon (Fsp³ = 0.44 for the target compound, versus 0.0 for a fully aromatic quinoxaline analog) correlates with improved physicochemical properties for downstream optimization, including aqueous solubility and reduced planarity [1]. The guanidine moiety further distinguishes this compound from 2-phenyl-tetrahydroquinoxaline P2X1 antagonists (CAS 173539-54-3), which lack the basic guanidine group entirely .

Scaffold novelty Saturated heterocycle Conformational flexibility

Recommended Research and Application Scenarios for 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine Based on Quantitative Evidence


COX-2 Chemical Probe Development and SAR Expansion Using a Non-Sulfonamide Scaffold

With a COX-2 IC₅₀ of 630 nM and a COX-2/COX-1 selectivity ratio of approximately 7.5, 2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine provides a structurally novel starting point for COX-2 inhibitor development that does not rely on the classical sulfonamide or methylsulfonyl pharmacophore found in celecoxib, rofecoxib, or optimized quinoxaline-based COX-2 inhibitors [1]. Research groups seeking to diversify their COX-2 chemical matter beyond the extensively patented diaryl-heterocycle space can use this compound as a fragment-like hit (MW = 191.23) for structure-based optimization, particularly given that its potency is within ~1.2-fold of the most potent quinoxaline-derived COX-2 inhibitors reported to date [2].

P2X1-Purinoceptor Antagonist SAR: Probing the Effect of a Basic C-2 Substituent

The established SAR for 2-substituted-5,6,7,8-tetrahydroquinoxaline P2X1 antagonists demonstrates that phenyl ring substitution critically modulates potency, with the most optimized analog (compound 31) achieving an IC₅₀ of 14 μM in the rat vas deferens assay [3]. The guanidine-substituted analog replaces the phenyl ring with a strongly basic, hydrogen-bond-donating guanidine group at C-2. This single-atom linker change (C–N bond from the quinoxaline to the guanidine vs. C–C bond to the phenyl) represents a fundamental alteration of the pharmacophore that cannot be predicted from the existing SAR. Laboratories engaged in P2X1 antagonist development for non-hormonal male contraception research [3] should evaluate this compound to determine whether a basic substituent at C-2 enhances, diminishes, or redirects target engagement.

Cardiovascular Pharmacology: α-Adrenoceptor Modulation with In Vivo Validation

The quinoxalinylguanidine class was originally developed and characterized for antihypertensive applications via α-adrenoceptor antagonism, with activity confirmed both in vitro and in the pithed rat in vivo model [4]. Research programs focused on autonomic cardiovascular pharmacology, particularly those investigating guanidine-containing antihypertensive agents, can leverage this validated biological annotation. The compound serves as a reference standard within the quinoxalinylguanidine series, distinct from the more recently characterized P2X1 antagonist tetrahydroquinoxalines that lack α-adrenoceptor activity data [3].

Sigma-2 Receptor Ligand Screening and CNS Polypharmacology Research

The nanomolar sigma-2 receptor affinity (Ki = 90 nM in rat PC12 cell membranes) [5] combined with sub-micromolar COX-2 inhibition (IC₅₀ = 630 nM) [1] creates a rare dual-target profile that may be relevant for CNS drug discovery programs exploring the intersection of neuroinflammation (COX-2) and sigma receptor biology. Sigma-2 receptors are implicated in cancer cell proliferation, neurodegenerative diseases, and CNS disorders, and compounds with dual sigma-2/COX-2 activity are uncommon in the literature. Procurement for CNS-focused screening cascades that include sigma receptor binding panels is supported by this quantitative affinity datum.

Quote Request

Request a Quote for 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.